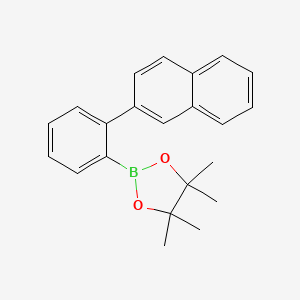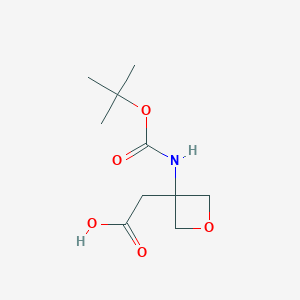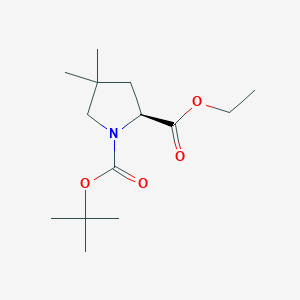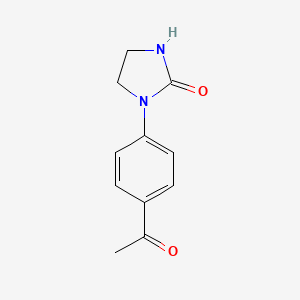
1-(4-Acetilfenil)imidazolidin-2-ona
Descripción general
Descripción
“1-(4-Acetylphenyl)imidazolidin-2-one” is a chemical compound with the molecular formula C11H12N2O2 and a molecular weight of 204.23 g/mol .
Synthesis Analysis
The synthesis of imidazolidin-2-ones, including “1-(4-Acetylphenyl)imidazolidin-2-one”, has been a subject of research due to their presence in pharmaceuticals, natural products, chiral auxiliaries, and intermediates in organic syntheses . One common approach to synthesize imidazolidin-2-one derivatives is the direct incorporation of the carbonyl group into 1,2-diamines . Another method involves the diamination of olefins . More recently, γ-Al2O3 was reported to catalyze the formation of 1-(2-hydroxyethyl)imidazolidin-2-one from 2-[(2-aminoethyl)amino]ethan-1-ol, at 250 °C in supercritical CO2 .
Molecular Structure Analysis
The InChI code for “1-(4-Acetylphenyl)imidazolidin-2-one” is 1S/C11H12N2O2/c1-8(14)9-2-4-10(5-3-9)13-7-6-12-11(13)15/h2-5H,6-7H2,1H3,(H,12,15) . This indicates the presence of an acetylphenyl group attached to the imidazolidin-2-one core.
Chemical Reactions Analysis
Imidazolidin-2-ones are known to undergo a variety of chemical reactions. For instance, terminal olefins can be effectively diaminated at allylic and homoallylic carbons via formal C-H activation using di-tert-butyldiaziridinone as a nitrogen source and Pd(PPh3)4 as a catalyst .
Physical and Chemical Properties Analysis
It has a molecular weight of 204.23 g/mol . The storage temperature is room temperature .
Aplicaciones Científicas De Investigación
Productos farmacéuticos
“1-(4-Acetilfenil)imidazolidin-2-ona” y sus derivados son significativos en la industria farmacéutica. Sirven como motivos estructurales en varios fármacos y productos naturales debido a su actividad biológica. Estos compuestos se pueden transformar en una amplia variedad de estructuras complejas, lo que los convierte en intermedios sintéticos valiosos .
Catálisis
En el campo de la catálisis, estos compuestos se utilizan como auxiliares quirales para transformaciones asimétricas. Su capacidad para inducir quiralidad en reacciones químicas es crucial para producir sustancias enantioméricamente puras, lo cual es importante para los fármacos y otras aplicaciones donde la estereoquímica juega un papel clave .
Síntesis orgánica
Como intermedios en síntesis orgánica, los compuestos “this compound” facilitan la creación de diversas estructuras moleculares. Están involucrados en varias rutas sintéticas, contribuyendo al desarrollo de protocolos sostenibles y ecológicos para la preparación de moléculas .
Aplicaciones antimicrobianas y antifúngicas
Estos compuestos exhiben notables propiedades antimicrobianas y antifúngicas. Se utilizan en el desarrollo de nuevos tratamientos y medidas preventivas contra infecciones microbianas y fúngicas, lo que demuestra su importancia en la investigación médica y la salud pública .
Inhibición de enzimas
Los derivados de imidazolidin-2-ona se han evaluado como inhibidores de enzimas como la hidrolasa de amida de ácido graso (FAAH). La FAAH es esencial para la hidrólisis de derivados de ácidos grasos bioactivos endógenos, y su inhibición puede conducir a efectos terapéuticos en diversas afecciones .
Formación de complejos metálicos
Se ha informado que los complejos metálicos de derivados de “this compound” poseen actividades antimicrobianas y antifúngicas. Estos complejos se estudian por su posible uso como agentes antimicrobianos, ampliando las aplicaciones de estos compuestos más allá de la síntesis orgánica y los productos farmacéuticos .
Mecanismo De Acción
Target of Action
1-(4-Acetylphenyl)imidazolidin-2-one primarily targets the carbonic anhydrase (hCAs) and acetylcholinesterase (AChE) enzymes . These enzymes play crucial roles in various physiological processes. Carbonic anhydrases are involved in maintaining acid-base balance in the body, while acetylcholinesterase is responsible for the breakdown of acetylcholine, a neurotransmitter, in the synaptic cleft.
Mode of Action
The compound interacts with its targets by inhibiting their activities . It binds to the active sites of the enzymes, preventing them from catalyzing their respective reactions. This results in changes in the physiological processes regulated by these enzymes.
Biochemical Pathways
The inhibition of carbonic anhydrase and acetylcholinesterase affects several biochemical pathways. The inhibition of carbonic anhydrase can disrupt the regulation of pH and fluid balance in the body. On the other hand, the inhibition of acetylcholinesterase can lead to an increase in the concentration of acetylcholine in the synaptic cleft, affecting nerve signal transmission .
Pharmacokinetics
Its molecular weight of 20423 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.
Result of Action
The molecular and cellular effects of 1-(4-Acetylphenyl)imidazolidin-2-one’s action are primarily the result of the inhibition of carbonic anhydrase and acetylcholinesterase. This can lead to changes in pH regulation, fluid balance, and nerve signal transmission .
Direcciones Futuras
The future directions for “1-(4-Acetylphenyl)imidazolidin-2-one” and similar compounds could involve further exploration of their synthesis methods, chemical properties, and potential applications in various fields. As imidazolidin-2-ones are found in many pharmaceuticals and biologically active compounds, there could be potential for new drug development .
Análisis Bioquímico
Biochemical Properties
1-(4-Acetylphenyl)imidazolidin-2-one plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit enzymes such as human carbonic anhydrase I (hCA I) and II (hCA II), as well as acetylcholinesterase (AChE) . The inhibition of these enzymes suggests that 1-(4-Acetylphenyl)imidazolidin-2-one can modulate biochemical pathways involving these targets, potentially affecting processes like CO2 transport and neurotransmission.
Cellular Effects
The effects of 1-(4-Acetylphenyl)imidazolidin-2-one on cellular processes are diverse. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with acetylcholinesterase can impact cholinergic signaling, which is crucial for neurotransmission . Additionally, the inhibition of carbonic anhydrase enzymes by 1-(4-Acetylphenyl)imidazolidin-2-one can affect cellular pH regulation and metabolic processes involving CO2 and bicarbonate ions .
Molecular Mechanism
At the molecular level, 1-(4-Acetylphenyl)imidazolidin-2-one exerts its effects through binding interactions with specific biomolecules. The compound’s ability to inhibit enzymes like hCA I, hCA II, and AChE involves binding to the active sites of these enzymes, thereby preventing their normal function . This inhibition can lead to downstream effects on biochemical pathways and cellular processes, such as altered neurotransmission and metabolic flux.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(4-Acetylphenyl)imidazolidin-2-one can change over time. The stability and degradation of this compound are important factors to consider. While specific data on the temporal effects of 1-(4-Acetylphenyl)imidazolidin-2-one are limited, it is known that the stability of imidazolidin-2-one derivatives can vary depending on environmental conditions . Long-term studies in vitro and in vivo are necessary to fully understand the temporal dynamics of this compound’s effects on cellular function.
Dosage Effects in Animal Models
The effects of 1-(4-Acetylphenyl)imidazolidin-2-one can vary with different dosages in animal models. Higher doses of the compound may lead to toxic or adverse effects, while lower doses might be necessary to achieve the desired biochemical modulation without causing harm . Threshold effects and dose-response relationships should be carefully studied to determine the optimal dosage for therapeutic applications.
Metabolic Pathways
1-(4-Acetylphenyl)imidazolidin-2-one is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound’s inhibition of carbonic anhydrase enzymes suggests its involvement in pathways related to CO2 and bicarbonate metabolism . Additionally, its interaction with acetylcholinesterase indicates a role in cholinergic neurotransmission pathways .
Transport and Distribution
The transport and distribution of 1-(4-Acetylphenyl)imidazolidin-2-one within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s ability to inhibit specific enzymes suggests that it may be localized to areas where these enzymes are active . Understanding the transport mechanisms and distribution patterns of 1-(4-Acetylphenyl)imidazolidin-2-one is crucial for optimizing its therapeutic potential.
Subcellular Localization
The subcellular localization of 1-(4-Acetylphenyl)imidazolidin-2-one can affect its activity and function. Targeting signals and post-translational modifications may direct the compound to specific compartments or organelles within the cell . For example, its interaction with acetylcholinesterase may localize it to synaptic regions where cholinergic signaling occurs
Propiedades
IUPAC Name |
1-(4-acetylphenyl)imidazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-8(14)9-2-4-10(5-3-9)13-7-6-12-11(13)15/h2-5H,6-7H2,1H3,(H,12,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLSUMJMBUITJPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCNC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[2-(Methoxymethyl)-4-methyl-1,3-thiazol-5-yl]methanol](/img/structure/B1442428.png)
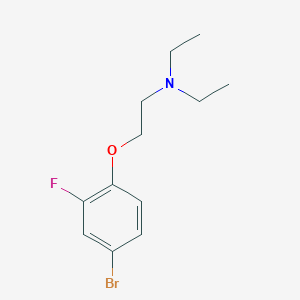
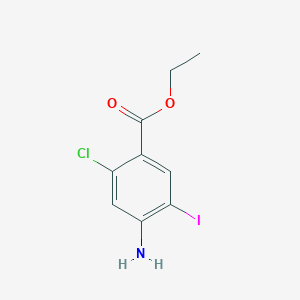
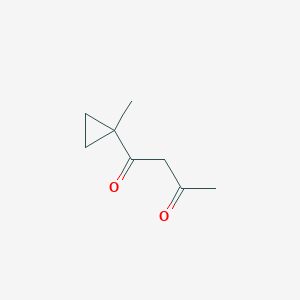
amino}cyclobutane-1-carboxylic acid](/img/structure/B1442435.png)
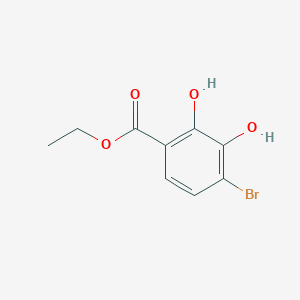
![4-(4-Boc-1-piperazinyl)-5-bromo-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1442440.png)


